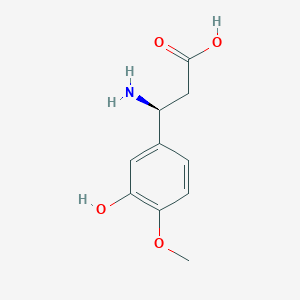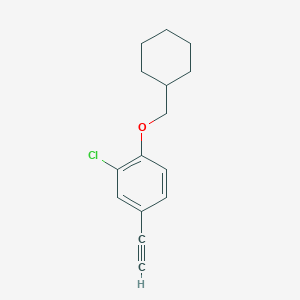
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloro group, a cyclohexylmethoxy group, and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 2-chloro-4-ethynylphenol with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The benzene ring can be hydrogenated under catalytic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexylmethoxy-ethynylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo nucleophilic addition. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,1,1-trimethoxyethane
- 2-Chloro-4-(cyclohexylmethoxy)-1-methylbenzene
- 2-Chloro-1-(cyclohexylmethoxy)-3-ethoxy-4-methoxybenzene
Uniqueness
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene is unique due to the presence of both a cyclohexylmethoxy group and an ethynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H17ClO |
|---|---|
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
2-chloro-1-(cyclohexylmethoxy)-4-ethynylbenzene |
InChI |
InChI=1S/C15H17ClO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h1,8-10,13H,3-7,11H2 |
InChI-Schlüssel |
PRXHPKZOABDRDL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)OCC2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


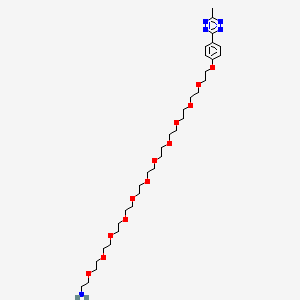
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
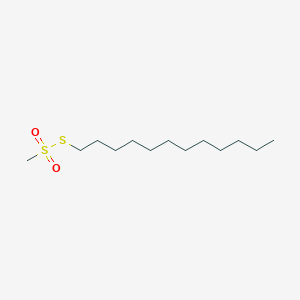
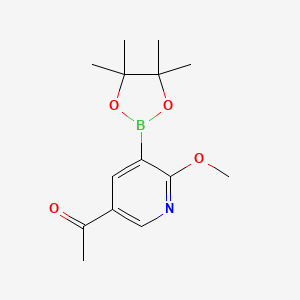
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)



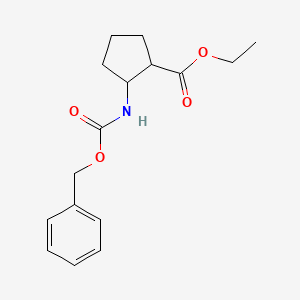


![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
